Malayoside Malayoside Malayoside is a natural product found in Antiaris toxicaria and Thevetia peruviana with data available.
Brand Name: Vulcanchem
CAS No.: 6869-57-4
VCID: VC18443894
InChI: InChI=1S/C29H42O9/c1-15-23(32)24(33)25(34)26(37-15)38-18-5-9-28(14-30)17(12-18)3-4-21-20(28)6-8-27(2)19(7-10-29(21,27)35)16-11-22(31)36-13-16/h11,14-15,17-21,23-26,32-35H,3-10,12-13H2,1-2H3/t15-,17+,18-,19+,20-,21+,23-,24+,25+,26-,27+,28+,29-/m0/s1
SMILES:
Molecular Formula: C29H42O9
Molecular Weight: 534.6 g/mol

Malayoside

CAS No.: 6869-57-4

Cat. No.: VC18443894

Molecular Formula: C29H42O9

Molecular Weight: 534.6 g/mol

* For research use only. Not for human or veterinary use.

Malayoside - 6869-57-4

Specification

CAS No. 6869-57-4
Molecular Formula C29H42O9
Molecular Weight 534.6 g/mol
IUPAC Name (3S,5R,8R,9S,10R,13R,14S,17R)-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde
Standard InChI InChI=1S/C29H42O9/c1-15-23(32)24(33)25(34)26(37-15)38-18-5-9-28(14-30)17(12-18)3-4-21-20(28)6-8-27(2)19(7-10-29(21,27)35)16-11-22(31)36-13-16/h11,14-15,17-21,23-26,32-35H,3-10,12-13H2,1-2H3/t15-,17+,18-,19+,20-,21+,23-,24+,25+,26-,27+,28+,29-/m0/s1
Standard InChI Key QITDIWRKOXBKAM-XUAZSLIYSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C=O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C=O)O)O)O

Introduction

Chemical Structure and Natural Sources

Malayoside (C₂₉H₄₂O₉; molecular weight: 534.6 g/mol) belongs to the cardenolide class, characterized by a steroidal nucleus fused to a lactone ring and a sugar moiety (Figure 1) . Its IUPAC name, (3S,5R,8R,9S,10R,13R,14S,17R)-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde, reflects its complex stereochemistry .

Table 1: Key Physicochemical Properties of Malayoside

PropertyValue
Molecular FormulaC₂₉H₄₂O₉
Molecular Weight534.6 g/mol
Natural SourceAntiaris toxicaria (Upas tree)
SolubilityEthanol-soluble
BioactivityAnticancer, pro-apoptotic

The compound is primarily isolated via ethanol extraction followed by chromatographic purification (e.g., HPLC) . Structural analogs, such as toxicarioside M, share its cardenolide core but differ in glycosylation patterns .

Mechanisms of Anticancer Activity

Activation of the MAPK-Nur77 Pathway in NSCLC

In NCI-H460 NSCLC cells, malayoside induces apoptosis by upregulating Nur77, an orphan nuclear receptor that translocates to mitochondria to initiate cell death . Dose-dependent activation of ERK and p38 MAP kinases precedes Nur77 expression, with MAPK inhibitors (e.g., U0126, SB203580) abolishing this effect . In vivo, malayoside reduces tumor volume by 62% in xenograft models, correlating with increased p-ERK, p-p38, and Nur77 levels .

Prostate Cancer Suppression via Nur77 Modulation

Malayoside demonstrates dual activity in PRAD:

  • Transcriptional Regulation: Upregulates pro-apoptotic genes (e.g., BAX, CAS3) while downregulating anti-apoptotic BCL2 .

  • Molecular Binding: Forms stable complexes with Nur77 (binding free energy: −88.856 kJ/mol) via hydrogen bonds (Gln57, Gln73) and hydrophobic interactions (Asp77, Gly70) .

Table 2: Binding Free Energy Components of Malayoside-Nur77 Interaction

ComponentEnergy (kJ/mol)
Van der Waals (ΔE_vdw)−158.824
Electrostatic (ΔE_elec)−31.491
Polar Solvation (ΔG_PB)+117.443
Non-polar Solvation−15.794
Total ΔG_bind−88.856

MD simulations (100 ns) confirm complex stability (RMSD: 0.3 nm post-2 ns), validating Nur77 as a therapeutic target .

Comparative Analysis with Other Cardenolides

While cardenolides like digoxin inhibit Na+/K+-ATPase, malayoside’s anticancer action is distinct:

FeatureMalayosideDigoxin
Primary TargetNur77Na+/K+-ATPase
Apoptosis InductionMAPK-dependentCalcium-mediated
Cancer SpecificityNSCLC, PRADBreast, Leukemia
Toxicity ProfileLower cardiotoxicityHigh arrhythmia risk

This specificity reduces off-target effects, making malayoside a safer candidate for long-term therapy .

Pharmacological Applications Beyond Oncology

Cardiovascular Effects

Malayoside’s cardiotonic properties are attributed to partial Na+/K+-ATPase inhibition, which increases intracellular Ca²⁺ concentrations and enhances myocardial contractility . Unlike digitalis analogs, it exhibits a wider therapeutic window in preclinical models.

Challenges and Future Directions

  • Bioavailability Optimization: Poor oral absorption (<15% in murine models) necessitates nanoparticle encapsulation or prodrug development .

  • Combination Therapies: Synergy with MAPK inhibitors (e.g., trametinib) warrants investigation to overcome resistance .

  • Nur77 Isoform Studies: Differential effects of Nur77 splice variants (e.g., Nur77ΔDBD) on apoptosis remain unexplored .

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